3-Hydroxy-2,2,4-trimethylpentanoic acid 3-Hydroxy-2,2,4-trimethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 35763-45-2
VCID: VC20870326
InChI: InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
SMILES: CC(C)C(C(C)(C)C(=O)O)O
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

3-Hydroxy-2,2,4-trimethylpentanoic acid

CAS No.: 35763-45-2

Cat. No.: VC20870326

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,2,4-trimethylpentanoic acid - 35763-45-2

Specification

CAS No. 35763-45-2
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 3-hydroxy-2,2,4-trimethylpentanoic acid
Standard InChI InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
Standard InChI Key OJLBQZJKORZRDZ-UHFFFAOYSA-N
SMILES CC(C)C(C(C)(C)C(=O)O)O
Canonical SMILES CC(C)C(C(C)(C)C(=O)O)O

Introduction

Chemical Properties and Identification

Basic Chemical Information

3-Hydroxy-2,2,4-trimethylpentanoic acid is a carboxylic acid with a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol. The compound's basic structure consists of a pentanoic acid backbone with three methyl groups at positions 2, 2, and 4, plus a hydroxyl group at position 3. This particular arrangement of functional groups contributes to its chemical reactivity and physical properties. Table 1 summarizes the key chemical information for this compound.

Table 1: Basic Chemical Information of 3-Hydroxy-2,2,4-trimethylpentanoic acid

PropertyValue
CAS Registry Number35763-45-2
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
IUPAC Name3-hydroxy-2,2,4-trimethylpentanoic acid
PubChem Compound ID520763

Structural Characteristics

The structural arrangement of 3-Hydroxy-2,2,4-trimethylpentanoic acid features a carboxylic acid group (-COOH) at one end of the carbon chain. The presence of the hydroxyl group (-OH) at the third carbon position makes this compound an alcohol-acid hybrid, enabling it to participate in various chemical reactions characteristic of both functional groups. The three methyl groups contribute to steric hindrance around the central carbon atoms, potentially affecting the compound's reactivity and binding properties in biological systems. This structural configuration is particularly important for its role in metabolic pathways and pharmaceutical applications.

Chemical Identifiers and Nomenclature

For identification purposes, 3-Hydroxy-2,2,4-trimethylpentanoic acid is associated with several chemical identifiers and alternative names. The Standard InChI (International Chemical Identifier) provides a standardized method to encode the compound's structure, facilitating database searches and structural comparisons across chemical libraries. Similarly, the SMILES (Simplified Molecular-Input Line-Entry System) notation offers a string representation of the chemical structure that is easily interpretable by chemical software applications.

Table 2: Chemical Identifiers for 3-Hydroxy-2,2,4-trimethylpentanoic acid

Identifier TypeValue
Standard InChIInChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
Standard InChIKeyOJLBQZJKORZRDZ-UHFFFAOYSA-N
SMILESCC(C)C(C(C)(C)C(=O)O)O
Canonical SMILESCC(C)C(C(C)(C)C(=O)O)O
Synonyms3-Hydroxy-2,2,4-trimethyl-valeric Acid; 2,2,4-Trimethyl-3-hydroxyvaleric Acid

Biological Activities and Applications

Metabolic Pathway Involvement

3-Hydroxy-2,2,4-trimethylpentanoic acid has been studied for its potential role in metabolic pathways, particularly as an intermediate in lipid metabolism. The compound's structural characteristics suggest it may participate in branched-chain fatty acid metabolism, though detailed pathway mapping remains an active area of investigation. Research indicates that compounds with similar structures often serve as intermediates in the metabolism of branched-chain amino acids and related biomolecules. The presence of the hydroxyl and carboxyl groups provides reactive sites for enzymes involved in metabolic transformations.

Role as a Precursor in Biological Systems

Beyond its direct metabolic involvement, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a precursor for biologically active compounds. The hydroxyl group at position 3 provides a reactive site for further modifications, including oxidation, esterification, or conjugation with other biomolecules. These transformations can lead to the formation of signaling molecules, regulatory factors, or structural components within biological systems. The specific downstream products and their functions are still being elucidated through ongoing research, highlighting the compound's importance in biochemical research.

Medicinal and Pharmaceutical Applications

Therapeutic Properties

The potential therapeutic properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid have garnered interest in pharmaceutical research. Initial investigations have focused on its possible applications in metabolic disorders, given its structural relationship to compounds involved in lipid and amino acid metabolism. While specific therapeutic mechanisms remain under investigation, the compound's ability to interact with various biochemical pathways suggests potential applications in conditions related to metabolic dysfunction. Clinical studies are needed to fully evaluate its efficacy and safety in therapeutic contexts.

Pharmaceutical Synthesis Applications

In pharmaceutical development, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a valuable intermediate in the synthesis of more complex drug candidates. Its functional groups provide attachment points for building larger molecules with specific pharmacological properties. The compound's relatively small size and well-defined structure make it an ideal building block for medicinal chemists seeking to create compounds with precise spatial arrangements of functional groups. This application highlights the compound's significance beyond its direct biological activity, emphasizing its utility in the broader pharmaceutical development process.

Industrial Applications

Production of Specialty Chemicals

The industrial utilization of 3-Hydroxy-2,2,4-trimethylpentanoic acid extends to the production of specialty chemicals for various applications. The compound's functional groups enable it to participate in condensation reactions, esterifications, and other transformations that yield products with specific properties. These specialty chemicals may find applications in coatings, adhesives, or additives for various industrial products. The controlled reactivity of the compound's functional groups allows for selective modifications to achieve desired product characteristics.

Polymer Synthesis Applications

In polymer chemistry, 3-Hydroxy-2,2,4-trimethylpentanoic acid contributes to the development of specialized polymeric materials. The presence of both carboxyl and hydroxyl groups enables the compound to function as a bifunctional monomer in polymerization reactions. This can lead to the formation of polyesters, polyamides, or other polymer types with distinctive properties. The methyl groups in the compound's structure can influence the physical properties of the resulting polymers, including crystallinity, melting point, and mechanical strength, making it a valuable component in polymer design.

Pharmacokinetic Properties

Absorption and Distribution

Understanding the pharmacokinetic profile of 3-Hydroxy-2,2,4-trimethylpentanoic acid is essential for evaluating its potential applications in pharmaceuticals. Available data indicate that the compound exhibits high gastrointestinal absorption, suggesting good bioavailability when administered orally. This property is advantageous for potential therapeutic applications, as it facilitates the compound's entry into systemic circulation. The specific mechanisms underlying this absorption, including potential involvement of membrane transporters or passive diffusion, warrant further investigation to optimize delivery strategies.

Blood-Brain Barrier Permeation

A particularly noteworthy pharmacokinetic characteristic of 3-Hydroxy-2,2,4-trimethylpentanoic acid is its ability to permeate the blood-brain barrier (BBB). This selective membrane controls the passage of substances between the bloodstream and the central nervous system, and compounds capable of crossing this barrier are of special interest in neuropharmacology. The BBB permeability of 3-Hydroxy-2,2,4-trimethylpentanoic acid suggests potential applications in targeting neurological conditions. The molecular features enabling this permeation, potentially including lipophilicity and molecular size, contribute to the compound's pharmacokinetic profile.

Table 3: Pharmacokinetic Properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid

PropertyObservation
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeationYes
MetabolismUnder investigation
EliminationUnder investigation
AspectDetails
Hazard ClassificationPotentially hazardous
Primary HazardPossible skin irritation
Hazard StatementsH302-H312-H332
Recommended PPEGloves, protective eyewear, laboratory coat
Storage RecommendationsCool, dry place away from incompatible materials

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